molecular formula C9H19N B2409059 (2R)-2-(3-Methylcyclopentyl)propan-1-amine CAS No. 2248221-17-0

(2R)-2-(3-Methylcyclopentyl)propan-1-amine

Cat. No.: B2409059
CAS No.: 2248221-17-0
M. Wt: 141.258
InChI Key: CKBGKQYTGYNKLM-MGURRDGZSA-N
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Description

(2R)-2-(3-Methylcyclopentyl)propan-1-amine is an organic compound characterized by a cyclopentyl ring substituted with a methyl group and an amine group attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Methylcyclopentyl)propan-1-amine typically involves the following steps:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methyl group: Methylation reactions using reagents such as methyl iodide or methyl bromide.

    Attachment of the propan-1-amine chain: This step involves the reaction of the cyclopentyl ring with a suitable amine precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Methylcyclopentyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(2R)-2-(3-Methylcyclopentyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Methylcyclopentyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Cyclopentyl)propan-1-amine: Lacks the methyl group on the cyclopentyl ring.

    (2R)-2-(3-Methylcyclohexyl)propan-1-amine: Contains a cyclohexyl ring instead of a cyclopentyl ring.

    (2R)-2-(3-Methylcyclopentyl)butan-1-amine: Has a butan-1-amine chain instead of a propan-1-amine chain.

Uniqueness

(2R)-2-(3-Methylcyclopentyl)propan-1-amine is unique due to the presence of the methyl group on the cyclopentyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

(2R)-2-(3-methylcyclopentyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-3-4-9(5-7)8(2)6-10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBGKQYTGYNKLM-MGURRDGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(C1)[C@@H](C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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